molecular formula C23H28O12 B12102325 Swertiaside CAS No. 96087-14-8

Swertiaside

Cat. No.: B12102325
CAS No.: 96087-14-8
M. Wt: 496.5 g/mol
InChI Key: BSMWQZICWPFTBG-UHFFFAOYSA-N
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Preparation Methods

Swertiaside can be isolated from natural sources such as Swertia mussotii Franch. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound . For synthetic preparation, specific reaction conditions and routes are employed, although detailed synthetic routes are not widely documented. Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound with high purity .

Chemical Reactions Analysis

Swertiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different xanthone derivatives .

Biological Activity

Swertiaside is a natural compound primarily extracted from various species of the genus Swertia, particularly Swertia mussotii. This compound has garnered attention due to its diverse biological activities, especially its potential therapeutic effects against hepatitis B virus (HBV) and other health conditions. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a secoiridoid glycoside. Its structure comprises a glucosyl moiety linked to a secoiridoid aglycone, which contributes to its bioactivity. The chemical formula is represented as C17_{17}H22_{22}O9_9, with a molecular weight of approximately 382.35 g/mol. The unique structural features of this compound are believed to play a crucial role in its interaction with biological targets.

Antiviral Activity

One of the most significant pharmacological properties of this compound is its antiviral activity against HBV. Research indicates that this compound exhibits potent inhibitory effects on HBV DNA replication:

  • IC50 Values : this compound has an IC50 value of 0.05 mM for HBV DNA replication, indicating high potency (SI = 29.1) . In comparison, it also shows moderate activity against HBsAg secretion with an IC50 value of 0.79 mM (SI = 2.0) .

Comparative Table of IC50 Values for this compound and Other Compounds

CompoundIC50 (mM)Activity TypeSelectivity Index
This compound 0.05HBV DNA Replication29.1
0.79HBsAg Secretion2.0
Pumilaside A 15.02HBsAg/HBeAg Secretion111.3
Protocatechuic Acid 32.60HBV DNA Replication>255.8

Hepatoprotective Effects

This compound has been shown to possess hepatoprotective properties, making it beneficial in treating liver-related ailments, particularly hepatitis. Studies have demonstrated that extracts containing this compound can reduce liver enzyme levels and improve liver function in animal models .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its therapeutic profile by mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. In vitro studies have indicated that this compound can scavenge free radicals effectively .

Other Pharmacological Activities

Research has also highlighted additional biological activities associated with this compound:

  • Anticancer Properties : this compound exhibits potential anticancer effects through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in various experimental models.
  • Hypoglycemic Activity : this compound has been reported to lower blood sugar levels in diabetic models, indicating its potential as a hypoglycemic agent .

The mechanisms underlying the biological activities of this compound are still under investigation but appear to involve several pathways:

  • Inhibition of Viral Replication : this compound may interfere with the viral life cycle by inhibiting key enzymes involved in HBV replication.
  • Modulation of Immune Response : It potentially enhances the host's immune response against viral infections.
  • Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects on cells.

Clinical Relevance

While most studies on this compound have been preclinical, there are emerging clinical investigations that explore its efficacy in human subjects with chronic hepatitis B infections. Preliminary results suggest improved liver function tests and decreased viral load among patients treated with herbal formulations containing this compound .

Animal Studies

In animal models, administration of this compound has demonstrated significant reductions in liver damage markers and improved histopathological outcomes in liver tissues affected by toxic substances or viral infections .

Properties

CAS No.

96087-14-8

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

IUPAC Name

6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30)

InChI Key

BSMWQZICWPFTBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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